molecular formula C12H7BrFNO2S B2536033 2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene CAS No. 477888-74-7

2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene

Cat. No. B2536033
CAS RN: 477888-74-7
M. Wt: 328.16
InChI Key: IQCSKYWDNDPSGN-UHFFFAOYSA-N
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Description

2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene is a chemical compound with the molecular formula C12H7BrFNO2S . It has a molecular weight of 328.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7BrFNO2S/c13-11-7-9 (15 (16)17)3-6-12 (11)18-10-4-1-8 (14)2-5-10/h1-7H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 328.16 .

Scientific Research Applications

Synthesis and Radiochemical Applications

  • The synthesis of radiolabeled compounds for imaging applications, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), involves multi-step reactions starting from bromo-nitrobenzene derivatives. These processes highlight the utility of such compounds in the synthesis of diagnostic agents used in positron emission tomography (PET) scans (Klok et al., 2006).

Material Science and Polymer Applications

  • In the field of polymer solar cells, derivatives like 1-Bromo-4-Nitrobenzene have been utilized to enhance the performance of devices by forming electron transfer complexes, which improve power conversion efficiency by facilitating excitonic dissociation at the donor-acceptor interface (Fu et al., 2015).

Chemical Reactivity and Mechanistic Studies

  • Research into the reactivity of bromo-nitrobenzene radical anions in ionic liquids has shown unique behavior compared to traditional solvents, suggesting a potential avenue for exploring novel reaction pathways and mechanisms in synthetic chemistry (Ernst et al., 2013).

Analytical Chemistry Applications

  • Derivatives have been synthesized and evaluated as cationic reagents for the determination of anionic surfactants in environmental samples, such as river waters. This demonstrates their utility in developing sensitive and selective analytical methodologies for environmental monitoring (Higuchi et al., 1980).

Safety and Hazards

The safety information available indicates that 2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H312, and H332 apply, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-bromo-1-(4-fluorophenyl)sulfanyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFNO2S/c13-11-7-9(15(16)17)3-6-12(11)18-10-4-1-8(14)2-5-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCSKYWDNDPSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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